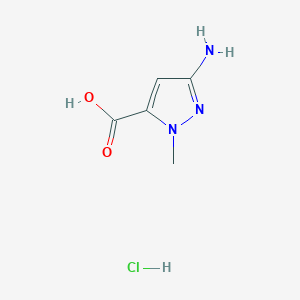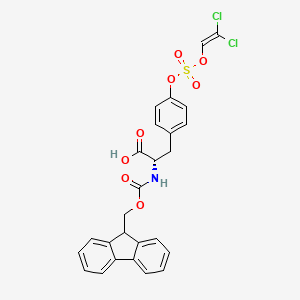
N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester is a chemical compound widely used in peptide synthesis and bioconjugation. It is known for its dual protection of amino groups, which makes it a valuable reagent in various chemical and biological applications. The compound is characterized by its ability to form stable linkages with other molecules, facilitating the creation of complex bioconjugates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester typically involves the protection of the amino groups of D-lysine with tert-butoxycarbonyl (Boc) groups. This is followed by the activation of the carboxyl group with N-hydroxysuccinimide (NHS) to form the ester. The reaction conditions generally include the use of organic solvents such as dichloromethane and the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester primarily undergoes substitution reactions, where the NHS ester reacts with nucleophiles such as amines to form stable amide bonds. This reaction is commonly used in peptide synthesis and bioconjugation .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include primary amines, which act as nucleophiles, and organic solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from reactions involving this compound are amide-linked bioconjugates. These products are valuable in various applications, including the synthesis of peptides and the modification of proteins .
Scientific Research Applications
N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex molecules through its ability to form stable amide bonds.
Biology: The compound is employed in the modification of proteins and peptides, facilitating the study of protein function and interactions.
Mechanism of Action
The mechanism of action of N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester involves the formation of a stable amide bond between the NHS ester and a nucleophilic amine. This reaction is facilitated by the good leaving group properties of the NHS ester, which allows for efficient coupling under mild conditions. The molecular targets and pathways involved include the amino groups of peptides and proteins, which are modified to create bioconjugates with desired properties .
Comparison with Similar Compounds
Similar Compounds
- N-alpha,N-epsilon-Di-Boc-L-lysine hydroxysuccinimide ester
- N-alpha-Fmoc-N-epsilon-Boc-L-lysine
- N-alpha-Boc-N-epsilon-Fmoc-L-lysine
Uniqueness
N-alpha,N-epsilon-Bis-Boc-D-lysine N-hydroxysuccinimide ester is unique due to its dual Boc protection, which provides enhanced stability and selectivity in bioconjugation reactions. This makes it particularly valuable in applications requiring precise modification of peptides and proteins .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVLXQGNLCPZCL-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65581-52-4 |
Source


|
| Record name | Carbamic acid,[1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1,5-pentanediyl]bis-,bis(1,1-dimethylethyl) ester, (R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/structure/B6351045.png)
![2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride](/img/structure/B6351052.png)
![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride](/img/structure/B6351062.png)
![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)



![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride](/img/structure/B6351088.png)




![[2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride](/img/structure/B6351148.png)

